methyl 4-{3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate
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Overview
Description
METHYL 4-{3-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2,5-DIPHENYL-1H-PYRROL-1-YL}BENZOATE is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoate ester, and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{3-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2,5-DIPHENYL-1H-PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 4-{3-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2,5-DIPHENYL-1H-PYRROL-1-YL}BENZOATE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 4-{3-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2,5-DIPHENYL-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are limited, but it is believed to involve modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-[3-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2,5-DIMETHYLPYRROL-1-YL]-3-METHYLBENZOATE
- N’-[(1,3-DIMETHYL-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-4-PYRIDINECARBOHYDRAZIDE
Uniqueness
METHYL 4-{3-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2,5-DIPHENYL-1H-PYRROL-1-YL}BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring, benzoate ester, and diazinane ring sets it apart from other similar compounds.
Properties
Molecular Formula |
C29H21N3O4S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
methyl 4-[3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,5-diphenylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C29H21N3O4S/c1-36-28(35)20-12-14-22(15-13-20)32-24(18-8-4-2-5-9-18)17-21(25(32)19-10-6-3-7-11-19)16-23-26(33)30-29(37)31-27(23)34/h2-17H,1H3,(H2,30,31,33,34,37) |
InChI Key |
MVCKGRQDLJSBCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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